Benzyl 4-nitrobenzenecarbodithioate is classified as a carbodithioate, a type of thioester characterized by the presence of two sulfur atoms in the dithioate functional group. It is derived from 4-nitrothiobenzoic acid S-benzyl ester and has been studied primarily for its inhibitory effects on phospholipases A2, enzymes found in snake venoms that can cause significant biological effects in mammals . The compound's molecular formula is CHNS, and its molecular weight is approximately 290.38 g/mol .
The synthesis of benzyl 4-nitrobenzenecarbodithioate typically involves the conversion of a thioester into a carbodithioate. One effective method reported in the literature uses the Lawesson reagent, although alternative reagents such as 2,4-bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphate have also been employed to enhance yield and efficiency. The general reaction can be illustrated as follows:
The resulting product is purified through crystallization or chromatography techniques to obtain benzyl 4-nitrobenzenecarbodithioate in high purity .
The molecular structure of benzyl 4-nitrobenzenecarbodithioate reveals a planar configuration around the carbodithioate moiety with specific dihedral angles indicating slight deviations from perfect planarity due to steric interactions between the aromatic rings. Key structural features include:
Benzyl 4-nitrobenzenecarbodithioate participates in various chemical reactions typical of carbodithioates, including nucleophilic substitution and addition reactions. Its ability to inhibit phospholipases A2 suggests that it can interact with active sites on these enzymes, potentially through covalent modification or competitive inhibition mechanisms.
In studies involving snake venom phospholipases A2, benzyl 4-nitrobenzenecarbodithioate has demonstrated significant inhibitory activity, highlighting its potential as a therapeutic agent against envenomation .
The mechanism of action for benzyl 4-nitrobenzenecarbodithioate primarily revolves around its interaction with phospholipases A2. The compound likely binds to the enzyme's active site or allosteric sites, thereby inhibiting its enzymatic activity. This inhibition can prevent the hydrolysis of phospholipids, which is crucial for various physiological processes.
Quantitative structure-activity relationship studies suggest that modifications to the aromatic rings can affect binding affinity and inhibitory potency against phospholipases A2 .
Benzyl 4-nitrobenzenecarbodithioate exhibits several notable physical and chemical properties:
Benzyl 4-nitrobenzenecarbodithioate has potential applications in various scientific fields:
The discovery and optimization of therapeutics for neglected tropical diseases (NTDs)—including leishmaniasis, Chagas disease, and human African trypanosomiasis—face significant hurdles due to limited commercial incentives and scientific resources. Traditional drug development pathways are often prohibitively lengthy and costly for these diseases, which predominantly affect impoverished populations in low-resource settings [2] [4]. The Sandler Center for Drug Discovery at UCSF pioneered a paradigm-shifting approach to overcome these barriers: leveraging chemical matter and target knowledge from industrial drug development programs focused on human homologs of essential parasitic targets [2]. This strategy, akin to "lead repurposing," accelerates the identification of starting points for medicinal chemistry optimization against NTDs.
Benzyl 4-nitrobenzenecarbodithioate fits squarely within this framework. While not directly reported as an antiparasitic agent in the provided literature, its structural class (carbodithioates) and demonstrated bioactivity against a critical enzyme class (phospholipases A₂) suggest inherent potential against validated parasitic targets. This potential is underscored by successful precedents like the cysteine protease inhibitor K11777 (1) (a vinyl sulfone). K11777 was initially developed by Khepri Pharmaceuticals for human cathepsin targets (e.g., osteoporosis) but was repurposed by the Sandler Center, demonstrating potent efficacy against Trypanosoma cruzi (Chagas disease) both in vitro and in vivo [2]. The Sandler Center's screening of a large cathepsin inhibitor library further identified advanced leads (e.g., ketobenzoxazole 2) with selectivity for parasitic proteases (cruzain, TbCatB) over human cathepsins [2]. Benzyl 4-nitrobenzenecarbodithioate, sharing the characteristic thiocarbonyl (C=S) motif found in other enzyme inhibitors, represents a candidate for similar repurposing or optimization efforts against cysteine proteases or other metalloenzymes vital for parasite survival. Its exploration aligns with the urgent need to expand the chemical arsenal against NTDs through efficient exploitation of existing pharmaceutical knowledge and chemical libraries [2] [5].
Table 1: Lead Optimization Strategies in NTD Drug Discovery
Stage | Traditional Leads Strategy (Time/Staff) | Repurposing Leads Strategy (Time/Staff) | Key Advantage of Repurposing |
---|---|---|---|
Hit Identification | 3-6 months (2 biologists, 1 chemist) | 3-6 months (2 biologists, 1 chemist) | Similar initial investment |
Hit to Lead | 9-12 months (3-4 biologists, 4 chemists) | Integrated into Lead Optimization | Bypasses extensive characterization |
Lead Optimization | 18-24 months (6+ biologists, 8 chemists) | 6-12 months (6+ biologists, 1-3 chemists) | Drastic reduction (12-18 months) & smaller chemistry team |
IND-enabling Studies | 12 months (CROs) | 12 months (CROs) | Similar timeline |
Phospholipases A₂ (PLA₂s) are ubiquitous and major toxic components in viperid snake venoms, responsible for severe local and systemic pathologies, including myonecrosis, edema, hemolysis, and inflammation. These enzymes catalyze the hydrolysis of membrane phospholipids, releasing lysophospholipids and fatty acids like arachidonic acid—a precursor to pro-inflammatory eicosanoids. This action destabilizes biological membranes and initiates complex inflammatory cascades [3]. Crucially, conventional antivenom therapy exhibits limited efficacy against these local tissue-damaging effects, creating a compelling need for adjunct small-molecule inhibitors [3].
Benzyl 4-nitrobenzenecarbodithioate (I) was specifically investigated as an inhibitor of a myotoxic Asp-49 PLA₂ isolated from the venom of the Colombian rattlesnake Crotalus durissus cumanensis. This investigation stemmed from previous findings that structurally related thioesters (e.g., substituted thiobenzoic acid S-benzyl esters like compound II, 4-nitrothiobenzoic acid S-benzyl ester) demonstrated inhibitory activity against the same enzyme in the micromolar range [3]. The rationale for testing the carbodithioate I involved a strategic oxygen/sulfur exchange within the dithioester functional group. This modification aimed to explore the impact of replacing the carbonyl oxygen (C=O
) with sulfur (C=S
) on the compound's electronic properties and its subsequent interaction with the enzyme's active site. Experimental results confirmed significant inhibitory activity, with I exhibiting an IC₅₀ of 55.58 μM against the PLA₂. This potency was comparable to the inhibitory activity previously reported for the precursor thioester II [3].
Molecular docking studies provided a mechanistic rationale for this activity. Both compounds I and II were predicted to bind within the catalytic site of the PLA₂, interacting with crucial residues including His48, Asp49, and Asp99, which form part of the catalytic network. Additionally, interactions were observed with residues in the calcium-binding loop (Tyr28, Gly30, Gly32) and the hydrophobic channel (Leu2, Phe3, Ala18, Leu19, Tyr21). This binding mode suggests that both inhibitors impede substrate access and disrupt the catalytic machinery, effectively halting the hydrolysis cycle [3]. The comparable activity of I to II, despite the significant electronic change, highlights the carbodithioate moiety as a viable pharmacophore for PLA₂ inhibition and positions benzyl 4-nitrobenzenecarbodithioate as a valuable tool compound and potential starting point for developing more potent snake venom toxin inhibitors.
Table 2: Key PLA2 Inhibitors and Their Activities
Compound Class/Name | Source/Target | Reported IC₅₀ | Significance |
---|---|---|---|
Benzyl 4-nitrobenzenecarbodithioate (I) | C. d. cumanensis PLA₂ | 55.58 μM | Validates carbodithioate scaffold |
4-Nitrothiobenzoic acid S-benzyl ester (II) | C. d. cumanensis PLA₂ | Comparable to I | Thioester precursor |
Varespladib | B. asper, B. jararaca PLA₂ | 0.0001 - 0.0002 μM | Potent synthetic inhibitor |
Pinostrobin | R. alpinia (Natural) | 1.85 mM | Less potent natural flavonoid |
Morelloflavone | G. madruno (Natural) | 0.38 mM | Biflavonoid inhibitor |
Thioesters (2-sulfenyl ethylacetate) | C. d. cumanensis PLA₂ | 132.7 - 305.4 μM | Earlier synthetic leads |
The defining feature of benzyl 4-nitrobenzenecarbodithioate is its carbodithioate functional group (-C(=S)S-
), distinguishing it from the more common thioester (-C(=O)S-
) found in its precursor (II). This structural alteration confers distinct physicochemical and electronic properties that influence its potential as a pharmacophore and its interaction with biological targets [3].
Key structural differences revealed through X-ray crystallography and computational analysis include:
C8-S
bond in the carbodithioate (S=C8-S-C7
) is significantly lengthened compared to the corresponding C=O
bond in thioesters. This results from the inefficient orbital overlap between the carbon atom (2nd period) and the larger sulfur atom (3rd period) in the C=S
π bond, compared to the more effective C-O
overlap in C=O
[3].C=S
group leads to a more diffuse electron distribution. Computational studies indicate a significant charge transfer towards the sulfur atom, resulting in a polarized bond best described as C⁺-S⁻. This enhanced polarization compared to the thioester carbonyl (C⁺-O⁻
but less pronounced) can influence hydrogen bonding potential, nucleophilicity, and metal coordination properties [3].These structural attributes directly impact the compound's bioactivity. The polarized C=S
and the C⁺-S⁻
character potentially enhance interactions with key residues in enzyme active sites. In the case of PLA₂ inhibition, molecular docking suggested that despite the electronic differences between the carbodithioate (I) and the thioester (II), both compounds achieved similar binding poses and inhibitory potencies, likely exploiting similar hydrogen-bonding and hydrophobic interactions within the catalytic site and hydrophobic channel [3]. This suggests that the carbodithioate moiety offers a viable bioisosteric replacement for the thioester/carbonyl group in enzyme inhibitor design, potentially conferring advantages in terms of metabolic stability, solubility, or target affinity that warrant further exploration, particularly against targets like cysteine proteases prevalent in NTDs where nucleophilic or electrophilic groups are key.
Table 3: Structural Comparison of Thioester vs. Carbodithioate Moieties
Structural Parameter | Thioester (R-C(=O)S-R') | Carbodithioate (R-C(=S)S-R') | Biological Implication |
---|---|---|---|
Key Bond (C=X) | C=O (~1.20 Å typical) | C=S (~1.65 Å typical) | Longer bond length alters geometry & sterics |
Bond Order/Character | Strong π-bond (effective p-p overlap) | Weaker π-bond (ineffective p-d overlap) | More polarized C⁺-S⁻ character |
Electronic Charge Distribution | Polarized C⁺δ-O⁻δ | Highly polarized C⁺-S⁻ | Enhanced electrophilicity at carbon; different H-bonding profile |
Preferred Conformation (ψ(X-C8-S-C7)) | Syn/Anti planar | Syn/Anti planar (Syn observed in crystal) | Similar conformational flexibility |
Planarity with Aryl (nitrophenyl) | Coplanar tendency | Nearly coplanar (ψ = 7.7°) | Conjugation maintained |
Planarity with Aryl (benzyl) | Deviated | Strongly deviated (ψ = 62.9°) | Steric influence on binding orientation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1